![molecular formula C35H27NSi B14177198 2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine CAS No. 922502-33-8](/img/structure/B14177198.png)
2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is an organosilicon compound that features a pyridine ring substituted with a triphenylsilyl group attached to a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via a silylation reaction, where a suitable silylating agent such as triphenylsilyl chloride reacts with the biphenyl compound.
Attachment of the Pyridine Ring: The final step involves the coupling of the silylated biphenyl with a pyridine derivative under appropriate conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or biphenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the biphenyl or pyridine rings.
Wissenschaftliche Forschungsanwendungen
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in coordination chemistry, the compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl: This compound shares the triphenylsilyl and biphenyl moieties but lacks the pyridine ring.
Triphenyl-p-biphenyl-silane: Similar in structure but with different substituents on the biphenyl ring.
Uniqueness
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for coordination with metal ions. This makes it a versatile compound for various applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
922502-33-8 |
|---|---|
Molekularformel |
C35H27NSi |
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
triphenyl-[4-(3-pyridin-2-ylphenyl)phenyl]silane |
InChI |
InChI=1S/C35H27NSi/c1-4-15-31(16-5-1)37(32-17-6-2-7-18-32,33-19-8-3-9-20-33)34-24-22-28(23-25-34)29-13-12-14-30(27-29)35-21-10-11-26-36-35/h1-27H |
InChI-Schlüssel |
BHNONOPFLYUMMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=CC=C5)C6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
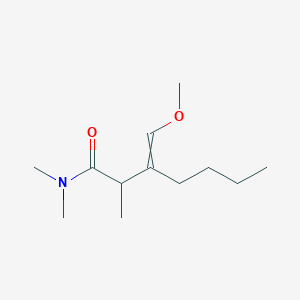
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
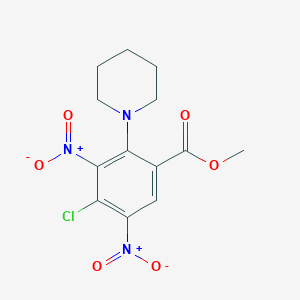
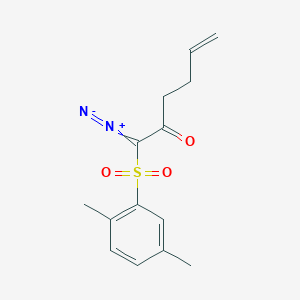
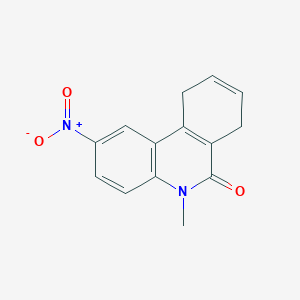
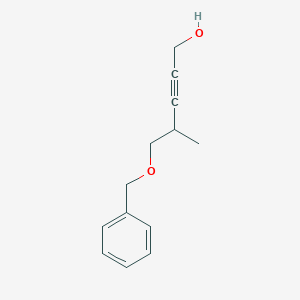
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
phosphane](/img/structure/B14177170.png)

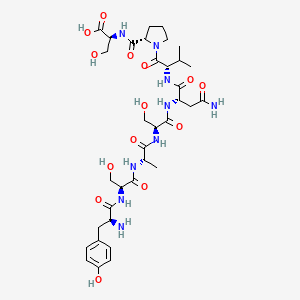
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
